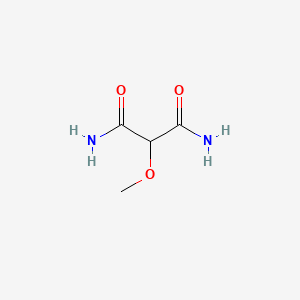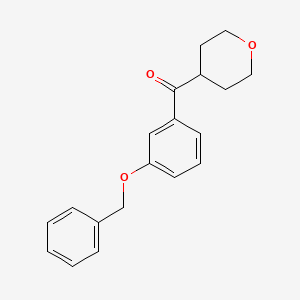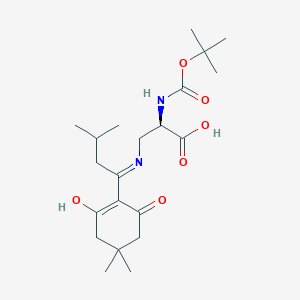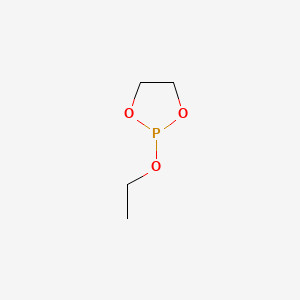
2-Methoxymalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxymalonamide is an organic compound with the molecular formula C4H8N2O3. It is a derivative of malonamide, where one of the hydrogen atoms on the carbon adjacent to the amide groups is replaced by a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxymalonamide can be synthesized through the ammonolysis of methoxypropanedioic acid esters. The reaction typically involves the use of liquid ammonia to convert methoxypropanedioic acid esters into this compound . The reaction conditions generally require a controlled temperature and pressure to ensure the complete conversion of the ester to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or other separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxymalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
2-Methoxymalonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxymalonamide involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Malonamide: The parent compound of 2-Methoxymalonamide, lacking the methoxy group.
2-Methyloxolane: A similar compound with a different functional group, used as a solvent in green chemistry.
2-Methoxy-1,4-naphthoquinone: Another methoxy-substituted compound with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications.
Properties
CAS No. |
5018-31-5 |
|---|---|
Molecular Formula |
C4H8N2O3 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
2-methoxypropanediamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8) |
InChI Key |
ZSPWEJMLRCUCIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)


![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)






